Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
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Overview
Description
Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its combination of benzimidazole and thiophene rings, which are connected through a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multiple steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Spiro Linkage Formation: The benzimidazole intermediate is then reacted with a thiophene derivative to form the spiro linkage. This step often requires the use of a strong base and a suitable solvent.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imine groups to amine groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-furan]-4’,5’-dicarboxylate
- Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-pyrrole]-4’,5’-dicarboxylate
Uniqueness
Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its spiro structure and the combination of benzimidazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
885722-17-8 |
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Molecular Formula |
C26H29N3O4S |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
dimethyl 1-butyl-3-ethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C26H29N3O4S/c1-5-7-17-29-20-16-12-11-15-19(20)28(6-2)26(29)21(23(30)32-3)22(24(31)33-4)34-25(26)27-18-13-9-8-10-14-18/h8-16H,5-7,17H2,1-4H3 |
InChI Key |
CAFXLIQLOQCOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC |
Origin of Product |
United States |
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